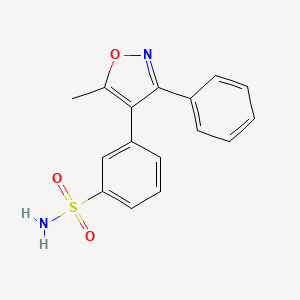
3-(5-Methyl-3-phenylisoxazol-4-yl)benzolsulfonamid
Übersicht
Beschreibung
“3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide” is an impurity of Parecoxib . Parecoxib is a COX2 selective inhibitor and a water-soluble and injectable prodrug of valdecoxib . The compound appears as a brown solid .
Molecular Structure Analysis
The molecular formula of “3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide” is C16H14N2O3S . The InChI key is QHTHRXSCXPHAHP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The boiling point of “3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide” is 501.5±60.0 °C at 760 mmHg . Its density is 1.3±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
COX-2-Inhibition und entzündungshemmende Eigenschaften
Diese Verbindung wurde auf ihre Rolle als selektiver COX-2-Inhibitor untersucht, der für die Entwicklung von Behandlungen für Entzündungen entscheidend ist. Durch die gezielte Hemmung von COX-2 bietet sie einen möglichen Weg zur Entwicklung von entzündungshemmenden Medikamenten mit weniger gastrointestinalen Nebenwirkungen im Vergleich zu nicht-selektiven NSAIDs .
Analgetische Anwendungen
Aufgrund ihrer COX-2-hemmenden Eigenschaften besteht großes Interesse an der Verwendung dieses Moleküls als Grundlage für die Entwicklung neuer Schmerzmittel. Diese Medikamente könnten besonders nützlich sein, um chronische Schmerzzustände zu behandeln, ohne die mit dem Opioid-Konsum verbundenen Risiken .
Antipyretische Wirkungen
Forschungen haben gezeigt, dass selektive COX-2-Inhibitoren auch als Antipyretika wirken können, die Fieber senken. Die Fähigkeit dieser Verbindung, die Temperaturreaktion des Körpers zu modulieren, macht sie zu einem Kandidaten für die Behandlung fieberhafter Erkrankungen .
Onkologische Forschung
Die Rolle von COX-2 beim Tumorwachstum und der Metastasierung war Gegenstand onkologischer Forschung. Als COX-2-Inhibitor könnte diese Verbindung zur Entwicklung neuer Krebstherapien beitragen, insbesondere bei der Behandlung von entzündungsbedingten Krebsarten .
Neurodegenerative Erkrankungen
Es laufen Forschungen über die Auswirkungen von COX-2-Inhibitoren auf neurodegenerative Erkrankungen wie Alzheimer. Die entzündungshemmende Wirkung von Verbindungen wie 3-(5-Methyl-3-phenylisoxazol-4-yl)benzolsulfonamid könnte möglicherweise das Fortschreiten dieser Krankheiten verlangsamen .
Management von Herz-Kreislauf-Erkrankungen
Obwohl COX-2-Inhibitoren mit kardiovaskulären Risiken in Verbindung gebracht wurden, werden Forschungen zur Entwicklung sichererer Profile für diese Medikamente durchgeführt. Diese Verbindung könnte der Schlüssel zur Entwicklung von COX-2-Inhibitoren sein, die Wirksamkeit mit kardiovaskulärer Sicherheit in Einklang bringen .
Ophthalmologische Anwendungen
Die entzündungshemmenden Eigenschaften von COX-2-Inhibitoren deuten auf mögliche Anwendungen bei der Behandlung entzündlicher Augenerkrankungen hin. Die Erforschung von Derivaten dieser Verbindung könnte zu neuen Behandlungen für Uveitis und andere okuläre Entzündungen führen .
Veterinärmedizin
Selektive COX-2-Inhibitoren werden auch für die Verwendung in der Veterinärmedizin untersucht. Sie könnten eine sicherere Alternative zur Behandlung von Schmerzen und Entzündungen bei Tieren darstellen, mit Anwendungen, die von der postoperativen Versorgung bis zu chronischen Erkrankungen reichen .
Wirkmechanismus
Target of Action
The primary target of “3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide” is the cyclooxygenase-2 (COX-2) enzyme . This enzyme is responsible for the production of proinflammatory prostanoids, which are compounds that contribute to inflammation and pain .
Mode of Action
“3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide” acts as a potent and selective inhibitor of the COX-2 enzyme . By inhibiting this enzyme, the compound reduces the production of proinflammatory prostanoids, thereby alleviating inflammation and pain .
Biochemical Pathways
The inhibition of the COX-2 enzyme disrupts the synthesis of proinflammatory prostanoids. These prostanoids are part of the biochemical pathway that leads to inflammation and pain. By inhibiting their production, “3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide” effectively interrupts this pathway, reducing inflammation and pain .
Pharmacokinetics
These may include absorption in the gastrointestinal tract, distribution throughout the body, metabolism in the liver, and excretion through the kidneys .
Result of Action
The result of the action of “3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide” is a reduction in inflammation and pain. This is achieved by inhibiting the COX-2 enzyme and disrupting the production of proinflammatory prostanoids .
Biochemische Analyse
Biochemical Properties
3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It is known to act as an inhibitor for certain enzymes, thereby affecting their activity. For instance, it has been observed to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This inhibition is crucial for understanding the compound’s potential anti-inflammatory properties. Additionally, 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide interacts with other biomolecules such as receptors and transporters, influencing their function and activity.
Cellular Effects
The effects of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and pain response . By inhibiting COX-2, the compound reduces the production of pro-inflammatory mediators such as prostaglandins, thereby modulating the inflammatory response. Furthermore, 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide affects gene expression by altering the transcription of genes involved in inflammation and cell proliferation.
Molecular Mechanism
The molecular mechanism of action of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide involves its binding interactions with specific biomolecules. The compound binds to the active site of COX-2, inhibiting its enzymatic activity . This binding prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. Additionally, 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide may also interact with other enzymes and receptors, leading to changes in their activity and downstream signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide remains stable under controlled conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of COX-2 and prolonged anti-inflammatory effects.
Dosage Effects in Animal Models
The effects of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide vary with different dosages in animal models. At low doses, the compound effectively inhibits COX-2 activity without causing significant adverse effects . At higher doses, toxic effects such as gastrointestinal irritation and renal toxicity have been observed. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity . These metabolic pathways influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide within cells and tissues are mediated by specific transporters and binding proteins . The compound is absorbed into cells through passive diffusion and active transport mechanisms. Once inside the cells, it can accumulate in specific tissues, particularly those involved in inflammation and pain response. The distribution of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide is influenced by its physicochemical properties, such as solubility and lipophilicity.
Subcellular Localization
The subcellular localization of 3-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with COX-2 and other enzymes . Additionally, it may be targeted to specific organelles, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals. These localization patterns influence the compound’s ability to modulate cellular processes and exert its biochemical effects.
Eigenschaften
IUPAC Name |
3-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-11-15(13-8-5-9-14(10-13)22(17,19)20)16(18-21-11)12-6-3-2-4-7-12/h2-10H,1H3,(H2,17,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTHRXSCXPHAHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00741522 | |
| Record name | 3-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00741522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
386273-25-2 | |
| Record name | 3-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00741522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




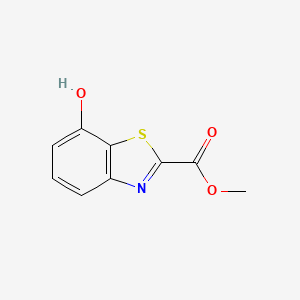
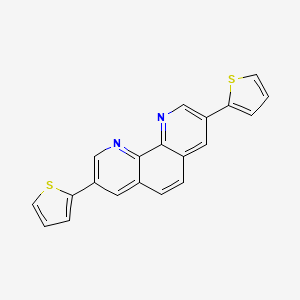

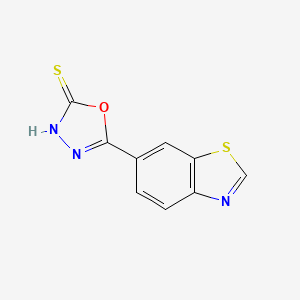

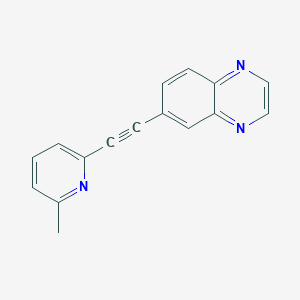



![1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine dihydrochloride](/img/structure/B1454806.png)


